molecular formula C13H27NO5Si B13841104 N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B13841104
M. Wt: 305.44 g/mol
InChI Key: GHXXFVIPCIQJNW-JOLIMNQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a trimethylsilyl group, and an acetamide group

Preparation Methods

The synthesis of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the hydroxyl groups and the trimethylsilyl group. The final step involves the addition of the acetamide group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the acetamide group play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The trimethylsilyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H27NO5Si

Molecular Weight

305.44 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-methyl-2-(2-trimethylsilylethoxy)oxan-3-yl]acetamide

InChI

InChI=1S/C13H27NO5Si/c1-8-11(16)12(17)10(14-9(2)15)13(19-8)18-6-7-20(3,4)5/h8,10-13,16-17H,6-7H2,1-5H3,(H,14,15)/t8-,10-,11-,12-,13-/m1/s1

InChI Key

GHXXFVIPCIQJNW-JOLIMNQDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.